CCT241161

Catalog No.
S548106
CAS No.
M.F
C28H27N7O3S
M. Wt
541.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CCT241161

Product Name

CCT241161

IUPAC Name

1-(5-tert-butyl-2-phenylpyrazol-3-yl)-3-[2-methylsulfanyl-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea

Molecular Formula

C28H27N7O3S

Molecular Weight

541.6 g/mol

InChI

InChI=1S/C28H27N7O3S/c1-28(2,3)22-15-23(35(34-22)17-8-6-5-7-9-17)32-27(37)31-19-11-10-18(14-21(19)39-4)38-20-12-13-29-26-25(20)30-16-24(36)33-26/h5-16H,1-4H3,(H,29,33,36)(H2,31,32,37)

InChI Key

DPMYVVGAYAPQNS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C(=NC=C3)NC(=O)C=N4)SC)C5=CC=CC=C5

Solubility

Soluble in DMSO, not in water

Synonyms

CCT241161; CCT-241161; CCT 241161.

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C(=NC=C3)NC(=O)C=N4)SC)C5=CC=CC=C5

Description

The exact mass of the compound 1-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-3-(2-(methylthio)-4-(3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yloxy)phenyl)urea is 541.18961 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Information regarding the specific scientific research applications of 1-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-3-(2-(methylthio)-4-(3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yloxy)phenyl)urea is currently limited. A search of scientific databases like PubChem [] identifies the compound but does not assign any known biological activities or research applications.

  • Pyrazole and Pyridopyrazin rings

    These heterocyclic rings are commonly found in bioactive molecules. Pyrazoles have been explored for their anti-cancer [], anti-inflammatory [], and analgesic properties []. Pyridopyrazines have also been investigated for their potential as anti-microbials.

  • Phenyl groups

    These aromatic rings are frequently incorporated into drug molecules due to their ability to interact with biological targets.

  • Tert-butyl group

    This bulky group can enhance the potency and metabolic stability of a drug molecule.

  • Methylthio group (CH3S-)

    This functional group can participate in various biological interactions and may influence the molecule's activity.

CCT241161 is a small molecule compound classified as a pan-RAF inhibitor, primarily targeting the RAF kinase family, which includes BRAF, CRAF, and ARAF. It is designed to inhibit the aberrant signaling pathways associated with various cancers, particularly those harboring mutations in the BRAF gene. The compound is notable for its ability to disrupt the dimerization of RAF proteins, which is a crucial step in their activation and subsequent signaling cascade that promotes cell proliferation and survival in cancerous cells .

CCT241161 is believed to act as a pan-RAF/SFK inhibitor. RAF and SFK are protein kinases involved in cell signaling pathways crucial for cancer cell growth and survival []. By inhibiting these kinases, CCT241161 may disrupt these pathways and hinder cancer cell proliferation []. The exact mechanism of interaction with these kinases is a subject of ongoing research.

CCT241161 functions by binding to the active site of RAF kinases, preventing their phosphorylation and activation. This inhibition interrupts the downstream MAPK (mitogen-activated protein kinase) signaling pathway, which is often upregulated in cancers due to mutations in RAF kinases. Specifically, CCT241161 binds to the DFG-out conformation of BRAF, which alters the conformational dynamics necessary for its activation .

The compound's chemical structure allows it to engage with key residues within the kinase domain, effectively blocking ATP binding and thus halting kinase activity. This mechanism is crucial for its therapeutic efficacy against tumors driven by mutated BRAF .

CCT241161 has demonstrated significant biological activity against various cancer cell lines, particularly those with BRAF mutations such as melanoma and colorectal cancer. In preclinical studies, it exhibited potent anti-tumor effects and was effective in models resistant to conventional therapies like vemurafenib. The compound's ability to inhibit both wild-type and mutant forms of BRAF makes it a valuable candidate for treating a broader range of malignancies associated with RAF signaling dysregulation .

The synthesis of CCT241161 involves multi-step organic synthesis techniques. Initial steps typically include the formation of key intermediates through reactions such as amide bond formation and cyclization processes. The final product is obtained through careful purification methods including crystallization or chromatography to ensure high purity suitable for biological testing .

The detailed synthetic route has been documented in various studies, emphasizing the importance of optimizing reaction conditions to enhance yield and minimize by-products .

CCT241161 is primarily investigated for its application in oncology as a targeted therapy for cancers driven by RAF mutations. Its unique mechanism allows it to be used in combination with other treatments to overcome resistance mechanisms seen with traditional BRAF inhibitors. Additionally, ongoing research explores its potential use in other malignancies where aberrant MAPK signaling plays a role .

Studies have shown that CCT241161 interacts specifically with the RAF kinases through non-covalent binding interactions that stabilize its inactive conformation. This interaction is critical as it prevents the formation of active dimers, which are essential for RAF-mediated signaling pathways. Furthermore, interaction studies indicate that CCT241161 can modulate the activity of other kinases within the Src family, suggesting a broader spectrum of action beyond just RAF inhibition .

Several compounds share structural similarities or mechanisms of action with CCT241161. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionTarget KinasesUnique Features
CCT196969Pan-RAF inhibitorBRAF, CRAFDemonstrates activity against Src family kinases
VemurafenibSelective BRAF inhibitorBRAF (V600E mutation)First generation BRAF inhibitor with FDA approval
DabrafenibSelective BRAF inhibitorBRAF (V600E mutation)Used in combination with trametinib
LY3009120Dual inhibitorARAF, BRAF, CRAFTargets both monomeric and dimeric forms

CCT241161 stands out due to its ability to inhibit both wild-type and mutant forms of RAF kinases while also affecting other pathways associated with tumor growth and resistance mechanisms . This broad-spectrum inhibition may offer advantages over more selective inhibitors that target specific mutations.

Molecular Formula and Weight

CCT241161 possesses the molecular formula C28H27N7O3S with a molecular weight of 541.6 grams per mole [2] [3] [5]. This compound represents a synthetic organic molecule characterized by its complex polycyclic structure [2]. The molecular weight calculations are consistent across multiple analytical sources, confirming the precision of this fundamental chemical parameter [4] [6] [7].

The empirical formula indicates the presence of 28 carbon atoms, 27 hydrogen atoms, 7 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom [3] [5] [9]. This composition reflects the compound's heterocyclic nature and the incorporation of multiple functional groups that contribute to its biological activity [2] [5].

ParameterValueReference
Molecular FormulaC28H27N7O3S [2] [3] [5]
Molecular Weight541.6 g/mol [2] [3] [5]
Elemental CompositionC: 28, H: 27, N: 7, O: 3, S: 1 [3] [5] [9]

Structural Motifs and Functional Groups

The chemical structure of CCT241161 incorporates several distinctive structural motifs that define its chemical identity and biological properties [2] [3]. The compound features a central urea linkage connecting two major structural domains [2] [3] [5]. The first domain contains a 5-tert-butyl-2-phenylpyrazole moiety, while the second incorporates a 2-methylsulfanyl-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl group [2] [3].

The pyrazole ring system represents one of the key structural elements, specifically featuring a tert-butyl substituent at the 5-position and a phenyl group at the 2-position [2] [3] [5]. This pyrazole framework contributes significantly to the compound's overall molecular architecture and likely plays a role in its binding affinity to target proteins [2].

The pyrido[2,3-b]pyrazine heterocycle constitutes another critical structural component [2] [3] [5]. This bicyclic system contains a ketone functionality at the 3-position, creating a 3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl structure [2] [3]. The presence of this heterocyclic system, connected through an ether linkage to the phenyl ring, adds to the molecular complexity [2] [3].

The methylsulfanyl group (-SCH3) attached to the phenyl ring represents an important functional group that may influence the compound's electronic properties and metabolic stability [2] [3] [5]. The sulfur atom in this group can participate in various chemical interactions and may affect the compound's overall pharmacological profile [3] [5].

Analytical Characterization (SMILES, InChI, PubChem Data)

The SMILES (Simplified Molecular Input Line Entry System) notation for CCT241161 provides a standardized representation of its molecular structure [2] [3] [9]. The canonical SMILES string is: CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C(=NC=C3)NC(=O)C=N4)SC)C5=CC=CC=C5 [3] [5] [9].

The International Chemical Identifier (InChI) offers another standardized method for representing the compound's structure [2] [9]. The standard InChI for CCT241161 is: InChI=1S/C28H27N7O3S/c1-28(2,3)22-15-23(35(34-22)17-8-6-5-7-9-17)32-27(37)31-19-11-10-18(14-21(19)39-4)38-20-12-13-29-26-25(20)30-16-24(36)33-26/h5-16H,1-4H3,(H,29,33,36)(H2,31,32,37) [2] [9].

The InChI Key, which serves as a condensed identifier derived from the full InChI, is DPMYVVGAYAPQNS-UHFFFAOYSA-N [2] [9]. This key provides a unique identifier for database searches and chemical information retrieval [2] [9].

PubChem database records indicate that CCT241161 is catalogued under the Compound Identification Number (CID) 44132853 [2]. The GtoPdb PubChem SID (Substance Identification) number is 354702286 [2]. These database identifiers facilitate access to comprehensive chemical information and related research data [2].

Identifier TypeValueReference
SMILESCC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C(=NC=C3)NC(=O)C=N4)SC)C5=CC=CC=C5 [3] [5] [9]
InChIInChI=1S/C28H27N7O3S/c1-28(2,3)22-15-23(35(34-22)17-8-6-5-7-9-17)32-27(37)31-19-11-10-18(14-21(19)39-4)38-20-12-13-29-26-25(20)30-16-24(36)33-26/h5-16H,1-4H3,(H,29,33,36)(H2,31,32,37) [2] [9]
InChI KeyDPMYVVGAYAPQNS-UHFFFAOYSA-N [2] [9]
PubChem CID44132853 [2]
GtoPdb PubChem SID354702286 [2]

Kinase TargetIC50 (nM)IC50 (μM)ClassificationFunctional Relevance
Lymphocyte-specific protein tyrosine kinase30.003Primary TargetSRC family kinase involved in T-cell signaling
RAF proto-oncogene serine/threonine-protein kinase60.006Primary TargetRAF family member activated by RAS-GTP
Proto-oncogene tyrosine-protein kinase SRC100.01Primary TargetNon-receptor tyrosine kinase in growth signaling
V600E mutant B-RAF proto-oncogene150.015Primary TargetOncogenic BRAF mutant driving melanoma progression
Wild-type B-RAF proto-oncogene300.03Primary TargetWild-type RAF family kinase
Dual specificity mitogen-activated protein kinase kinase 1>10,000>10No InhibitionMEK/ERK pathway component
Cancer Osaka thyroid proto-oncogene>10,000>10No InhibitionAlternative MEK kinase pathway

Paradox-Breaking Mechanisms in RAS/RAF Pathways

CCT241161 exhibits paradox-breaking activity through its dual inhibition of both BRAF and RAF proto-oncogene serine/threonine-protein kinase, preventing the formation of drug-resistant RAF dimers that characterize selective BRAF inhibitor resistance [3] [5]. Traditional BRAF-selective inhibitors such as vemurafenib induce paradoxical mitogen-activated protein kinase/extracellular signal-regulated kinase pathway activation in NRAS mutant cells through the formation of BRAF-RAF proto-oncogene serine/threonine-protein kinase heterodimers and homodimers containing one drug-bound partner and one drug-free partner [3] [7].

The mechanism underlying this paradoxical activation involves the drug-bound RAF partner driving activation of the drug-free partner through scaffolding or conformational functions, ultimately leading to RAF proto-oncogene serine/threonine-protein kinase activation and consequent stimulation of mitogen-activated protein kinase kinase and extracellular signal-regulated kinase hyperactivation [3] [5]. CCT241161 circumvents this mechanism by simultaneously inhibiting both RAF family members, eliminating the availability of drug-free partners for dimer-mediated activation [3].

Experimental validation demonstrates that CCT241161 inhibits rather than activates mitogen-activated protein kinase kinase in NRAS mutant cells, contrasting with the paradoxical activation observed with BRAF-selective inhibitors [3]. In NRAS mutant D04 melanoma cells, CCT241161 effectively inhibited tumor growth in xenograft models, while the BRAF inhibitor PLX4720 demonstrated no efficacy, confirming the compound's paradox-breaking properties [3].

The molecular basis for CCT241161's paradox-breaking activity extends beyond simple dual RAF inhibition. The compound's equipotent activity against BRAF V600E, RAF proto-oncogene serine/threonine-protein kinase, and SRC family kinases creates a comprehensive blockade of pathway reactivation mechanisms [3] [5]. This multi-target approach addresses both the direct paradoxical activation mediated by RAF dimerization and the indirect pathway reactivation mediated by receptor tyrosine kinase-SRC family kinase signaling cascades [3].

Table: Paradox-Breaking Mechanism Comparison

Inhibitor TypeEffect in BRAF Mutant CellsEffect in NRAS Mutant CellsMechanism of ParadoxSRC Family Kinase Activity
BRAF-selective inhibitorsMEK/ERK inhibitionParadoxical MEK/ERK activationBRAF-CRAF dimer formation with drug-free partner activationNo inhibition
CCT241161MEK/ERK inhibitionMEK/ERK inhibition (paradox-breaking)Dual RAF inhibition prevents dimer-mediated activationPotent inhibition (SRC IC50: 10 nM, LCK IC50: 3 nM)
MEK inhibitorsMEK/ERK inhibitionMEK/ERK inhibitionDirect MEK inhibition bypasses RAFNo inhibition
Other pan-RAF inhibitorsMEK/ERK inhibitionMEK/ERK inhibition (limited SRC activity)Pan-RAF inhibition but limited SRC activityNo or limited inhibition

Synergistic Targeting of SRC and LCK Pathways

The synergistic targeting of SRC and lymphocyte-specific protein tyrosine kinase pathways by CCT241161 addresses multiple resistance mechanisms that emerge during BRAF inhibitor therapy [3] [5]. SRC family kinases serve as critical mediators of receptor tyrosine kinase signaling cascades that drive mitogen-activated protein kinase/extracellular signal-regulated kinase pathway reactivation in resistant tumors [3] [8]. CCT241161's potent inhibition of proto-oncogene tyrosine-protein kinase SRC at 10 nanomolar and lymphocyte-specific protein tyrosine kinase at 3 nanomolar directly disrupts these resistance pathways [1] [3].

Receptor tyrosine kinase upregulation represents a major resistance mechanism observed in BRAF inhibitor-resistant melanoma, with documented cases showing increased epidermal growth factor receptor, platelet-derived growth factor receptor, and insulin-like growth factor 1 receptor expression [3] [5]. These receptors signal through SRC family kinases to reactivate the mitogen-activated protein kinase/extracellular signal-regulated kinase pathway, bypassing BRAF inhibition [3]. CCT241161's dual inhibition of SRC and lymphocyte-specific protein tyrosine kinase blocks this downstream signaling, preventing receptor tyrosine kinase-mediated resistance [3].

The epidermal growth factor receptor-SRC-signal transducer and activator of transcription 3 signaling pathway has been specifically identified as a resistance mechanism in BRAF inhibitor-treated patients [8]. CCT241161's inhibition of proto-oncogene tyrosine-protein kinase SRC disrupts this survival signaling cascade, as demonstrated in patient-derived samples where SRC family kinase phosphorylation was elevated in nine of eleven resistant tumors examined [3]. The compound's ability to inhibit both extracellular signal-regulated kinase and proto-oncogene tyrosine-protein kinase SRC simultaneously in these resistant cells contrasts with other pan-RAF inhibitors such as RAF265, TAK632, and MLN2480, which inhibit extracellular signal-regulated kinase but lack SRC family kinase activity [3].

Integrin-mediated adhesion signaling represents another pathway where CCT241161's dual SRC and lymphocyte-specific protein tyrosine kinase inhibition provides therapeutic benefit [9]. Both SRC and lymphocyte-specific protein tyrosine kinase participate in integrin signaling cascades that promote cell survival and invasion, processes that are enhanced in drug-resistant melanoma cells [9] [10]. The compound's ability to simultaneously target both kinases provides comprehensive blockade of integrin-mediated survival signals that contribute to therapeutic resistance [3].

Table: Synergistic SRC and LCK Pathway Targeting

Resistance MechanismPrimary SRC Family KinaseCCT241161 IC50Mechanism of BlockadeClinical Relevance
Receptor Tyrosine Kinase upregulationSRC, LCKSRC: 10 nM, LCK: 3 nMDirect inhibition blocks RTK downstream signalingMajor resistance mechanism in BRAF inhibitor-resistant melanoma
EGFR activationSRCSRC: 10 nMSRC inhibition prevents EGFR-mediated ERK reactivationDocumented in vemurafenib-resistant patient samples
EGFR-SRC-STAT3 signalingSRCSRC: 10 nMSRC inhibition disrupts survival signalingFound in 6 of 7 resistant patient melanomas
Integrin-mediated adhesionSRC, LCKSRC: 10 nM, LCK: 3 nMDual inhibition blocks survival signalsAssociated with invasion and metastasis

Impact on MAPK/ERK Signaling Cascades

CCT241161 exerts comprehensive effects on mitogen-activated protein kinase/extracellular signal-regulated kinase signaling cascades through its multi-target inhibition profile [3] [11]. The compound's primary impact occurs through direct inhibition of BRAF and RAF proto-oncogene serine/threonine-protein kinase, the upstream kinases responsible for mitogen-activated protein kinase kinase phosphorylation and activation [1] [3]. This inhibition results in reduced mitogen-activated protein kinase kinase phosphorylation at serine 217/221 residues, subsequently decreasing extracellular signal-regulated kinase 1/2 phosphorylation at threonine 202/tyrosine 204 sites [3] [11].

In BRAF mutant WM266.4 melanoma cells, CCT241161 treatment at concentrations ranging from 1 to 100 nanomolar effectively inhibited both mitogen-activated protein kinase kinase and extracellular signal-regulated kinase phosphorylation within 24 hours, demonstrating rapid pathway suppression [11]. This inhibition was selective for BRAF mutant cells, as CCT241161 did not affect mitogen-activated protein kinase/extracellular signal-regulated kinase signaling in D35 cells that are wild-type for both BRAF and RAS [3]. The selectivity confirms that CCT241161's effects are dependent on the presence of oncogenic drivers that activate the pathway [3].

The compound's impact extends beyond direct RAF inhibition through its effects on feedback regulation mechanisms within the mitogen-activated protein kinase/extracellular signal-regulated kinase cascade [12]. Normal mitogen-activated protein kinase/extracellular signal-regulated kinase signaling involves negative feedback loops where activated extracellular signal-regulated kinase phosphorylates and inhibits upstream components, including SOS and receptor tyrosine kinases [12]. BRAF inhibitor treatment can disrupt these feedback mechanisms, leading to receptor tyrosine kinase upregulation and pathway reactivation [12]. CCT241161's simultaneous inhibition of SRC family kinases blocks the receptor tyrosine kinase-SRC signaling axis that mediates this feedback-driven resistance [3].

In patient-derived xenograft models from vemurafenib-resistant tumors, CCT241161 demonstrated the ability to suppress both extracellular signal-regulated kinase and proto-oncogene tyrosine-protein kinase SRC phosphorylation, while the BRAF-selective inhibitor PLX4720 showed no effect on either target [3]. This comprehensive pathway inhibition correlated with tumor regression in xenograft models, indicating that multi-level mitogen-activated protein kinase/extracellular signal-regulated kinase pathway blockade provides superior therapeutic efficacy compared to single-target approaches [3].

The temporal dynamics of CCT241161's effects on mitogen-activated protein kinase/extracellular signal-regulated kinase signaling reveal sustained pathway suppression without the rapid rebound activation observed with selective inhibitors [3]. Long-term treatment studies demonstrated that CCT241161 maintained inhibitory activity against melanoma cells without the development of drug resistance over 20-day exposure periods, contrasting with the rapid resistance development seen with BRAF-selective inhibitors [3].

Table: MAPK/ERK Pathway Component Analysis

Pathway ComponentDirect Inhibition by CCT241161Functional ConsequenceRole in Resistance
RAS-GTPNoUpstream signaling maintainedActivates both BRAF and CRAF
BRAF (wild-type)Yes (IC50: 30 nM)Kinase activity blockedAlternative activation pathway
BRAF V600E (mutant)Yes (IC50: 15 nM)Oncogenic kinase activity blockedPrimary oncogenic driver
CRAFYes (IC50: 6 nM)Alternative RAF pathway blockedResistance mechanism via NRAS
MEK1/2No (IC50: >10 μM)Phosphorylation reduced via RAF inhibitionDownstream resistance mutations possible
ERK1/2Indirect via upstream inhibitionPhosphorylation and activation reducedTerminal effector of pathway
SRC family kinasesYes (SRC IC50: 10 nM, LCK IC50: 3 nM)RTK-mediated feedback resistance blockedRTK-mediated resistance pathway
Receptor tyrosine kinasesNo (blocks downstream SRC signaling)Feedback activation prevented via SRC inhibitionUpstream resistance mechanism

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

541.18960892 g/mol

Monoisotopic Mass

541.18960892 g/mol

Heavy Atom Count

39

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Girotti MR, Lopes F, Preece N, Niculescu-Duvaz D, Zambon A, Davies L, Whittaker S, Saturno G, Viros A, Pedersen M, Suijkerbuijk BM, Menard D, McLeary R, Johnson L, Fish L, Ejiama S, Sanchez-Laorden B, Hohloch J, Carragher N, Macleod K, Ashton G, Marusiak AA, Fusi A, Brognard J, Frame M, Lorigan P, Marais R, Springer C. Paradox-breaking RAF inhibitors that also target SRC are effective in drug-resistant BRAF mutant melanoma. Cancer Cell. 2015 Jan 12;27(1):85-96. doi: 10.1016/j.ccell.2014.11.006. Epub 2014 Dec 11. PubMed PMID: 25500121; PubMed Central PMCID: PMC4297292.

Explore Compound Types